Lometraline Hydrochloride

Description

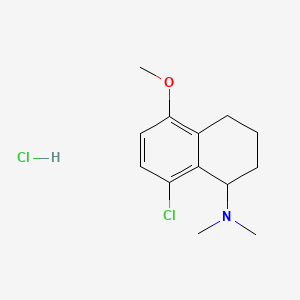

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

34552-78-8 |

|---|---|

Molecular Formula |

C13H19Cl2NO |

Molecular Weight |

276.20 g/mol |

IUPAC Name |

8-chloro-5-methoxy-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |

InChI |

InChI=1S/C13H18ClNO.ClH/c1-15(2)11-6-4-5-9-12(16-3)8-7-10(14)13(9)11;/h7-8,11H,4-6H2,1-3H3;1H |

InChI Key |

XYTNPORBXPAQMP-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1CCCC2=C(C=CC(=C12)Cl)OC.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

39951-65-0 (Parent) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

CP 14.368 CP 14368 lometraline lometraline hydrochloride lometraline hydrochloride, (+-)-isomer lometraline hydrochloride, (R)-isomer lometraline hydrochloride, (S)-isomer lometraline, (+-)-isomer lometraline, (R)-isomer lometraline, (S)-isomer N,N-dimethyl-5-methoxy-8-chloro-1,2,3,4-tetrahydro-1-naphthylamine |

Origin of Product |

United States |

Foundational & Exploratory

Lometraline Hydrochloride Structural Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lometraline (B1675045) hydrochloride, an aminotetralin derivative, holds a significant place in the history of psychopharmacology. While it did not achieve clinical success as an antidepressant or anxiolytic agent, its chemical scaffold served as a crucial starting point for the development of more potent and selective monoamine reuptake inhibitors.[1] This technical guide provides an in-depth exploration of the structural analogues of lometraline, focusing on their synthesis, structure-activity relationships (SAR), and the pharmacological evolution that led to the discovery of prominent antidepressants like sertraline (B1200038).

The Evolution from Lometraline: A Drug Discovery Pathway

The development from lometraline to the highly successful selective serotonin (B10506) reuptake inhibitor (SSRI) sertraline is a classic example of iterative drug design and optimization. Initial modifications to the lometraline structure led to tametraline, a potent inhibitor of dopamine (B1211576) and norepinephrine (B1679862) reuptake, which subsequently guided the design of sertraline.[1]

Caption: Drug discovery pathway from lometraline to sertraline.

Structure-Activity Relationships of Aminotetralin Analogues

While specific quantitative data for a wide range of lometraline analogues is scarce in publicly available literature, extensive research on the broader class of aminotetralin derivatives provides valuable insights into their structure-activity relationships as monoamine reuptake inhibitors.

Inhibition of Norepinephrine and Dopamine Uptake

Studies on substituted aminotetralin analogues have elucidated the impact of various substituents on their potency as norepinephrine (NE) and dopamine (DA) uptake inhibitors.[2]

| R-Group Position | Substituent Effect on NE Uptake Inhibition | Substituent Effect on DA Uptake Inhibition |

| Nitrogen | An ethyl group is preferred; larger groups are not desirable. | Little effect from the nitrogen substituent. |

| R3 | Lipophilic substituents increase potency. | Lipophilic substituents increase potency. |

| R6 | A hydroxyl group increases potency. A bromine atom favors NE over DA uptake inhibition. | A hydroxyl group increases potency. |

| R7 | A methoxy (B1213986) group decreases potency. | A methoxy group decreases potency. |

| R9 | An unsubstituted or methoxy group increases potency. A hydrogen atom favors NE over DA uptake inhibition. | Hydrophilic substituents increase potency. |

This table summarizes general SAR trends for aminotetralin analogues based on available research and should be considered as a guide for designing novel lometraline derivatives.

Experimental Protocols

General Synthesis of 1-Aminotetralin Derivatives

A common synthetic route to 1-aminotetralin derivatives involves the reductive amination of a corresponding tetralone.

Caption: General workflow for the synthesis of aminotetralin analogues.

Methodology:

-

Imine Formation: The substituted tetralone is reacted with a primary or secondary amine in a suitable solvent (e.g., methanol, ethanol) to form the corresponding imine or enamine intermediate. The reaction is often catalyzed by a mild acid.

-

Reduction: The intermediate is then reduced to the desired aminotetralin. Common reducing agents include sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (H2 over a palladium-on-carbon catalyst).

-

Purification: The final product is purified using standard techniques such as column chromatography or crystallization.

Monoamine Reuptake Inhibition Assay

The pharmacological activity of lometraline analogues is primarily assessed by their ability to inhibit the reuptake of monoamine neurotransmitters (serotonin, norepinephrine, and dopamine) into synaptosomes.

Methodology:

-

Synaptosome Preparation: Synaptosomes are prepared from specific brain regions of rodents (e.g., striatum for dopamine transporters, hippocampus for serotonin transporters, and cortex for norepinephrine transporters) by homogenization and differential centrifugation.

-

Incubation: A known concentration of the test compound (lometraline analogue) is incubated with the prepared synaptosomes in the presence of a radiolabeled monoamine (e.g., [3H]serotonin, [3H]norepinephrine, or [3H]dopamine).

-

Uptake Measurement: The uptake of the radiolabeled monoamine is terminated by rapid filtration. The amount of radioactivity trapped within the synaptosomes is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific monoamine uptake (IC50) is determined by non-linear regression analysis of the concentration-response curve.

Conclusion

Lometraline hydrochloride, though not a clinically viable drug itself, represents a pivotal molecular scaffold in the development of modern antidepressants. The study of its structural analogues and the broader class of aminotetralins has provided fundamental insights into the structure-activity relationships governing monoamine reuptake inhibition. This knowledge continues to be valuable for the rational design of novel central nervous system agents. Further exploration of the lometraline chemical space, guided by the principles outlined in this guide, may yet uncover compounds with unique pharmacological profiles and therapeutic potential.

References

An In-depth Technical Guide on the Discovery and History of Sertraline Hydrochloride

Note to the Reader: The initial request specified "lometraline hydrochloride." Diligent research revealed no such compound in pharmaceutical or chemical literature. It is overwhelmingly likely that this was a typographical error for "sertraline hydrochloride," a widely known antidepressant. This document proceeds under the assumption that the intended subject was sertraline (B1200038) hydrochloride.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Sertraline hydrochloride, marketed under the brand name Zoloft® among others, is a selective serotonin (B10506) reuptake inhibitor (SSRI) that has become a cornerstone in the pharmacological treatment of major depressive disorder, obsessive-compulsive disorder, panic disorder, and other anxiety-related conditions. Its development by Pfizer scientists in the 1970s marked a significant advancement in psychopharmacology, offering a more favorable side-effect profile compared to earlier classes of antidepressants. This guide provides a comprehensive overview of the discovery, historical development, mechanism of action, synthesis, and key experimental data related to sertraline hydrochloride.

Discovery and History

The journey of sertraline began in the 1970s at Pfizer's research laboratories.[1] The key scientists credited with its discovery include chemists Kenneth Koe and Willard Welch, along with Reinhard Sarges and Albert Weissman.[2][3] Their work originated from an exploration of a series of compounds known as tametraline (B1329939) derivatives, which were initially investigated as monoamine reuptake inhibitors.[3]

The team systematically synthesized and tested various isomers of these compounds.[2] A pivotal moment came when Kenneth Koe, focusing on the biochemistry of serotonin, tested specific chlorinated derivatives of the tametraline series.[2][4] One particular stereoisomer, the (1S,4S)-enantiomer, demonstrated potent and highly selective inhibition of serotonin reuptake, a characteristic believed to be crucial for antidepressant efficacy with fewer side effects than less selective drugs.[2] This compound was identified as sertraline.

The first paper detailing the preclinical pharmacology of sertraline was published in 1983.[2] After extensive preclinical and clinical development, Pfizer filed a New Drug Application (NDA 19-839) with the U.S. Food and Drug Administration (FDA). Sertraline hydrochloride received FDA approval for the treatment of major depression on December 30, 1991.[5][6] Its approval marked the arrival of a second-generation SSRI, which went on to become one of the most prescribed psychotropic medications in the United States.[7]

Key Development Timeline:

-

1970s: Discovery of sertraline by Pfizer scientists Kenneth Koe and Willard Welch from tametraline derivatives.[2]

-

1983: First scientific paper on sertraline is published.[2]

-

December 30, 1991: U.S. FDA approves Zoloft (sertraline hydrochloride) for major depressive disorder.[5][6]

-

October 25, 1996: FDA approval for obsessive-compulsive disorder (OCD).[5]

-

July 8, 1997: FDA approval for panic disorder.[5]

-

December 7, 1999: FDA approval for post-traumatic stress disorder (PTSD).[8]

-

2006: The patent for Zoloft expires, leading to the availability of generic versions.[1]

Mechanism of Action

Sertraline's therapeutic effects are primarily attributed to its potent and selective inhibition of the serotonin transporter (SERT) on the presynaptic neuronal membrane.[9]

Primary Mechanism: Serotonin Reuptake Inhibition

In the central nervous system, serotonin (5-hydroxytryptamine, 5-HT) is a neurotransmitter that plays a key role in regulating mood, emotion, and anxiety. After its release into the synaptic cleft, its action is terminated by reuptake into the presynaptic neuron via SERT. Sertraline binds to SERT, blocking this reuptake process. This leads to an increased concentration of serotonin in the synaptic cleft, thereby enhancing and prolonging serotonergic neurotransmission.

dot

Caption: Sertraline's mechanism of action at the synapse.

Selectivity Profile

Sertraline exhibits high selectivity for SERT. It has only very weak effects on the neuronal reuptake of norepinephrine (B1679862) and dopamine. Furthermore, it shows little to no affinity for adrenergic (alpha1, alpha2, beta), cholinergic, GABAergic, dopaminergic, histaminergic, or serotonergic (5HT1A, 5HT1B, 5HT2) receptors in vitro. This high selectivity is believed to account for its reduced incidence of certain side effects, such as anticholinergic, sedative, and cardiovascular effects, compared to tricyclic antidepressants (TCAs).

Data Presentation

Pharmacokinetic Parameters of Sertraline

The following table summarizes key pharmacokinetic data for sertraline in healthy adults following oral administration.

| Parameter | Value | Reference(s) |

| Bioavailability | ~44% | [7] |

| Time to Peak Plasma Conc. (Tmax) | 4.5 - 8.4 hours | [10] |

| Plasma Protein Binding | ~98.5% | [7] |

| Elimination Half-Life | ~26 hours (range: 13-45 hours) | [7] |

| Metabolite (Desmethylsertraline) Half-Life | 62 - 104 hours | [7] |

| Metabolism | Primarily N-demethylation via CYP2B6, CYP2C19 | [7][9] |

| Excretion | Urine (40-45%), Feces (40-45%) | [7] |

Efficacy in Major Depressive Disorder (MDD) - Clinical Trial Example

This table presents example data from a prophylactic treatment trial for highly recurrent MDD.

| Treatment Group | Number of Patients (n) | Recurrence Rate | Reference(s) |

| Placebo | 99 | 33.3% | [11] |

| Sertraline (50 mg/day) | 95 | 16.8% | [11] |

| Sertraline (100 mg/day) | 94 | 17.0% | [11] |

Experimental Protocols

Synthesis of Sertraline Hydrochloride (Illustrative Protocol)

The synthesis of sertraline hydrochloride was first disclosed in U.S. Patent 4,536,518.[11][12] The process generally involves the reaction of an appropriate tetralone with methylamine (B109427) to form an imine, followed by reduction, resolution of the cis-racemate, and conversion to the hydrochloride salt.

dot

Caption: Generalized synthesis pathway for Sertraline HCl.

Protocol Steps:

-

Imine Formation: 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone is condensed with monomethylamine in a suitable solvent (e.g., toluene). A catalyst such as titanium tetrachloride (TiCl4) is used to facilitate the reaction, yielding the corresponding imine.[12][13]

-

Reduction: The resulting imine is reduced to form a mixture of cis and trans isomers of sertraline. This is typically achieved through catalytic hydrogenation using a catalyst like Palladium on Carbon (Pd/C) or Raney Nickel under hydrogen pressure.[12][14]

-

Isolation of Cis-Racemate: The desired cis-isomers are separated from the trans-isomers. This can be achieved by fractional crystallization of the hydrochloride salts.[14]

-

Chiral Resolution: The racemic cis-sertraline is resolved to isolate the therapeutically active (1S,4S)-enantiomer. This is a critical step, often accomplished by treating the free base with an optically active acid, such as D-(-)-mandelic acid, in a solvent like ethanol (B145695) or ethyl acetate.[11] This selectively precipitates the less soluble diastereomeric salt, (1S,4S)-sertraline D-(-)-mandelate.

-

Liberation of Free Base: The isolated mandelate salt is treated with a base (e.g., aqueous sodium hydroxide) to liberate the optically pure (1S,4S)-sertraline free base.[11]

-

Hydrochloride Salt Formation: The purified (1S,4S)-sertraline free base is dissolved in a suitable organic solvent (e.g., ethyl acetate, isopropanol) and treated with hydrogen chloride (gaseous or in solution) to precipitate the final product, (1S,4S)-sertraline hydrochloride.[11][14] The crystalline form can be controlled by the choice of solvent and crystallization conditions.[15]

Serotonin Reuptake Inhibition Assay (Synaptosome-based)

This protocol describes a common method to determine the in vitro potency of compounds like sertraline at inhibiting serotonin reuptake.

Materials:

-

Rat brain tissue (e.g., whole brain minus cerebellum, or specific regions like striatum/cortex).

-

Assay Buffer: e.g., 124 mM NaCl, 1.80 mM KCl, 1.24 mM KH2PO4, 1.40 mM MgSO4, 2.50 mM CaCl2, 26.0 mM NaHCO3, 10.0 mM glucose, saturated with 95% O2/5% CO2, pH 7.4.[16]

-

Radiolabeled Serotonin (e.g., [3H]5-HT).

-

Test compound (Sertraline) and reference inhibitors (e.g., fluoxetine).

-

Scintillation fluid and counter.

Procedure:

-

Synaptosome Preparation: a. Homogenize fresh or frozen rat brain tissue in ice-cold sucrose (B13894) buffer. b. Centrifuge the homogenate at low speed (e.g., 2000 g for 10 minutes) to remove nuclei and cell debris.[16] c. Carefully collect the supernatant and centrifuge at a higher speed (e.g., 16,000 g for 10 minutes) to pellet the synaptosomes (the P2 fraction).[16] d. Resuspend the synaptosomal pellet in the oxygenated assay buffer. Determine protein concentration using a standard method (e.g., Lowry assay).[16]

-

Uptake Inhibition Assay: a. Pre-incubate aliquots of the synaptosomal preparation with various concentrations of sertraline (or vehicle control) for a set period (e.g., 10-30 minutes) at 37°C. b. Initiate the uptake reaction by adding a fixed concentration of [3H]5-HT. c. Allow the reaction to proceed for a short, defined time within the linear range of uptake (e.g., 5-10 minutes). d. Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [3H]5-HT. e. Place the filters in scintillation vials, add scintillation fluid, and quantify the trapped radioactivity using a scintillation counter.

-

Data Analysis: a. Calculate the percentage inhibition of [3H]5-HT uptake for each sertraline concentration compared to the vehicle control. b. Plot the percentage inhibition against the logarithm of the sertraline concentration. c. Determine the IC50 value (the concentration of sertraline that inhibits 50% of the specific serotonin uptake) by non-linear regression analysis.

Human Pharmacokinetic Study Protocol

This protocol outlines the design for a single-dose, open-label, crossover study to determine the pharmacokinetic profile of an oral sertraline formulation.

Study Design:

-

Population: Healthy adult male and female volunteers (e.g., n=12-24).[17]

-

Design: Randomized, single-dose, two-period, crossover study. A washout period of at least 14 days separates the two treatment periods.

-

Treatment: A single oral dose of sertraline hydrochloride (e.g., 50 mg or 100 mg) administered with water after an overnight fast.[17][18]

Procedure:

-

Dosing: Subjects receive the assigned dose of sertraline.

-

Blood Sampling: Venous blood samples (e.g., 3-5 mL) are collected into heparinized tubes at specified time points. A typical schedule would be: pre-dose (0 h), and at 1, 2, 3, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours post-dose.[17][18]

-

Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen (e.g., at -20°C or -80°C) until analysis.

-

Bioanalytical Method: a. Sertraline concentrations in plasma are determined using a validated analytical method, typically high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS or UPLC-MS/MS).[18][19] b. Sample preparation involves protein precipitation or liquid-liquid extraction. An internal standard (e.g., clomipramine) is added to correct for extraction variability.[18][19] c. The method is validated for linearity, accuracy, precision, selectivity, and recovery.

-

Pharmacokinetic Analysis: a. Plasma concentration-time data for each subject are analyzed using non-compartmental methods. b. The following pharmacokinetic parameters are calculated:

- Cmax: Maximum observed plasma concentration.

- Tmax: Time to reach Cmax.

- AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration.

- AUC(0-inf): Area under the curve extrapolated to infinity.

- t1/2: Elimination half-life.

References

- 1. Pfizer - Wikipedia [en.wikipedia.org]

- 2. Pfizer Zoloft Co-Inventor Ken Koe Dies at 90 Years of Age - BioSpace [biospace.com]

- 3. B. Kenneth Koe - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Architect of Zoloft - Reed Magazine - Reed College [reed.edu]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Sertraline: Side Effects, Uses, and Dosage - Drugs.com [drugs.com]

- 7. Sertraline - Wikipedia [en.wikipedia.org]

- 8. Drug Approval Package: Zoloft (Sertraline Hydrochloride) NDA# 19-839/S026 [accessdata.fda.gov]

- 9. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ClinPGx [clinpgx.org]

- 11. US4536518A - Antidepressant derivatives of cis-4-phenyl-1,2,3,4-tetrahydro-1-naphthalenamine - Google Patents [patents.google.com]

- 12. allindianpatents.com [allindianpatents.com]

- 13. WO2015193921A1 - An organocatalytic asymmetric synthesis of antidepressants - Google Patents [patents.google.com]

- 14. WO2006027658A2 - Process for the preparation of sertraline hydrochloride form ii - Google Patents [patents.google.com]

- 15. patents.justia.com [patents.justia.com]

- 16. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. accessdata.fda.gov [accessdata.fda.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. Population Pharmacokinetic Modeling of Sertraline Treatment in Alzheimer’s Disease Patients: The DIADS-2 Study - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of Lometraline (B1675045) Hydrochloride

This technical guide provides a comprehensive overview of the core physicochemical properties of lometraline hydrochloride, an aminotetralin derivative. Lometraline was initially investigated for various central nervous system activities, including antipsychotic, tranquilizer, and antiparkinsonian effects, and was later explored as a potential antidepressant and anxiolytic agent.[1][2][3] Although clinical development was suspended due to a lack of psychoactivity at the doses studied, its structure served as a precursor in the discovery of more potent monoamine reuptake inhibitors, such as sertraline.[1] This document collates available data on its fundamental chemical and physical characteristics, outlines standard experimental protocols for their determination, and presents a logical workflow for such characterization.

Core Physicochemical Data

The fundamental physicochemical properties of lometraline and its hydrochloride salt are summarized below. These parameters are critical for drug formulation, delivery, and understanding its behavior in biological systems.[4][]

| Property | Value | Source(s) |

| IUPAC Name | 8-chloro-5-methoxy-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride | [6] |

| CAS Number | 34552-78-8 | [1][7] |

| Molecular Formula | C₁₃H₁₉Cl₂NO (or C₁₃H₁₈ClNO · HCl) | [2][6][8][9] |

| Molecular Weight | 276.20 g/mol | [2][3][6][8] |

| Appearance | Solid powder | [6] |

| Melting Point | Data not available | - |

| Solubility | Data not available | - |

| pKa | Data not available | - |

| LogP (free base) | 3.1 - 3.29 (Computed) | [7][10] |

Experimental Protocols for Physicochemical Characterization

While specific experimental data for this compound is limited in publicly accessible literature, the following section outlines standard methodologies for determining key physicochemical parameters for active pharmaceutical ingredients (APIs).[11]

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.[11]

-

Methodology: A common method is Differential Scanning Calorimetry (DSC), which measures the difference in heat flow between the sample and a reference as a function of temperature.[12] The sample is heated at a constant rate, and the temperature at which the endothermic melting peak occurs is recorded as the melting point. Alternatively, traditional capillary methods (like using a Thiele tube or a digital melting point apparatus) can be employed where the sample is heated in a capillary tube until it transitions from a solid to a liquid.[11]

Solubility Assessment

Solubility is a critical factor influencing a drug's dissolution rate and bioavailability.[]

-

Methodology: Equilibrium solubility is typically determined by adding an excess amount of the compound to a series of pharmaceutically relevant solvents (e.g., water, phosphate-buffered saline at various pH levels, ethanol). The resulting suspensions are agitated at a constant temperature until equilibrium is reached. The samples are then filtered to remove undissolved solids, and the concentration of the dissolved API in the supernatant is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11]

pKa Determination

The acid dissociation constant (pKa) is essential for predicting the ionization state of a drug at different physiological pH values, which affects its absorption, distribution, and excretion.

-

Methodology: Potentiometric titration is a widely used method. A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored continuously with a calibrated pH meter as the titrant is added. The pKa value is determined from the midpoint of the resulting titration curve. Another common method is UV-spectrophotometry, where the absorbance of the compound in solutions of varying pH is measured. The pKa can be calculated from the changes in absorbance as the molecule ionizes.

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and interaction with biological targets.

-

Methodology: The "shake-flask" method is the traditional approach. A known amount of the compound is dissolved in a mixture of n-octanol and water. The mixture is shaken until equilibrium is achieved, and the two phases are then separated. The concentration of the compound in each phase is measured (e.g., by UV-Vis spectroscopy or HPLC). The partition coefficient (P) is the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase, and LogP is the logarithm of this value.

Visualized Workflow for Physicochemical Characterization

The following diagram illustrates a standard workflow for the physicochemical characterization of a new chemical entity such as this compound, from initial synthesis to comprehensive profiling.

Caption: Workflow for API Physicochemical Characterization.

References

- 1. Lometraline - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. pharmainventor.com [pharmainventor.com]

- 6. medkoo.com [medkoo.com]

- 7. Lometraline | C13H18ClNO | CID 34789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. This compound [drugfuture.com]

- 10. LOMETRALINE (PD066568, MTWNWMGGMZUIMZ-UHFFFAOYSA-N) [probes-drugs.org]

- 11. API Physical Characteristics Testing - Protheragen [protheragen.ai]

- 12. labinsights.nl [labinsights.nl]

Lometraline Hydrochloride: An In-depth Technical Guide on its Core Receptor Binding Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lometraline (B1675045) hydrochloride, a derivative of the aminotetralin class, occupies a significant position in the developmental lineage of modern antidepressants. Although clinical development of lometraline was discontinued, its chemical structure served as a foundational scaffold for the synthesis of more potent and selective monoamine reuptake inhibitors, including tametraline (B1329939) and the widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), sertraline (B1200038).[1] Due to its historical context and developmental discontinuation, direct and extensive quantitative receptor binding data for lometraline hydrochloride is scarce in publicly available literature. This technical guide provides a comprehensive overview of the inferred receptor binding profile of lometraline, based on the well-documented profiles of its close structural analogs, tametraline and sertraline. It includes detailed methodologies for the key experimental assays used to determine receptor affinity and visualizes the core concepts through signaling pathway and experimental workflow diagrams.

Inferred Receptor Binding Profile of this compound

Lometraline's chemical structure suggests that its primary pharmacological targets are the monoamine transporters: the serotonin transporter (SERT), the dopamine (B1211576) transporter (DAT), and the norepinephrine (B1679862) transporter (NET). Its evolution into tametraline, a potent norepinephrine and dopamine reuptake inhibitor, and subsequently sertraline, a potent and selective serotonin reuptake inhibitor, strongly supports this hypothesis.[1][2]

Quantitative Binding Data of Structural Analogs

To approximate the potential binding affinities of lometraline, the Ki values for its successor compound, sertraline, are presented below. The inhibition constant (Ki) represents the concentration of a ligand required to occupy 50% of the receptors in the absence of a competing ligand, with a lower Ki value indicating a higher binding affinity.[3]

| Target Transporter | Ligand | Ki (nM) | Species | Assay Type | Reference |

| Serotonin Transporter (SERT) | Sertraline | 0.29 | Human | Radioligand Binding | [4] |

| Dopamine Transporter (DAT) | Sertraline | 25 | Human | Radioligand Binding | [4] |

| Norepinephrine Transporter (NET) | Sertraline | 420 | Human | Radioligand Binding | [4] |

Table 1: In vitro binding affinities of sertraline for human monoamine transporters.

Based on this lineage, it can be inferred that this compound likely possesses affinity for all three monoamine transporters, potentially with a mixed and less selective profile compared to its more refined successors.

Experimental Protocols: Radioligand Binding Assay

The determination of receptor binding affinities, such as the Ki values presented above, is predominantly achieved through radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a ligand and its receptor.

Principle

Radioligand binding assays measure the affinity of a drug for a receptor by quantifying the displacement of a radioactively labeled ligand (the radioligand) that has a known high affinity for the target receptor. The unlabeled drug (the competitor, e.g., lometraline or its analogs) is introduced at various concentrations, and its ability to inhibit the binding of the radioligand is measured.

Materials

-

Biological Material: Cell membranes or tissue homogenates expressing the target receptor (e.g., human embryonic kidney (HEK) 293 cells transfected to express human SERT, DAT, or NET).

-

Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET).

-

Competitor Ligand: The unlabeled drug being tested (e.g., this compound).

-

Assay Buffer: A buffer solution to maintain physiological pH and ionic strength.

-

Filtration Apparatus: A cell harvester or filtration manifold with glass fiber filters to separate bound from unbound radioligand.

-

Scintillation Counter: An instrument to measure the radioactivity of the bound radioligand.

Procedure: Competitive Inhibition Assay

-

Preparation of Reagents:

-

Prepare a series of dilutions of the competitor ligand in the assay buffer.

-

Dilute the radioligand to a fixed concentration (typically at or below its Kd value) in the assay buffer.

-

Prepare the cell membrane suspension in the assay buffer.

-

-

Incubation:

-

In a multi-well plate, combine the cell membrane suspension, the radioligand solution, and the competitor ligand solution at its various concentrations.

-

"Total binding" wells contain membranes and radioligand only.

-

"Non-specific binding" wells contain membranes, radioligand, and a saturating concentration of a known high-affinity unlabeled ligand for the target receptor.

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

-

Separation of Bound and Unbound Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

-

Quantification:

-

Place the filters into scintillation vials with scintillation fluid.

-

Measure the radioactivity in each vial using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + ([L]/Kd))

-

Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

-

-

Visualizations

Inferred Receptor Binding Profile```dot

Workflow for a competitive radioligand binding assay.

Signaling Pathway: Monoamine Transporter Inhibition

Mechanism of action via monoamine transporter inhibition.

References

An In-depth Technical Guide on the Preclinical In Vitro Evaluation of Lometraline Hydrochloride and Related Aminotetralin Derivatives

Disclaimer: Publicly available, detailed in vitro studies on lometraline (B1675045) hydrochloride are scarce due to the discontinuation of its clinical development.[1] This guide provides a comprehensive overview based on the available information for lometraline and supplements it with established in vitro methodologies and known signaling pathways relevant to its drug class (aminotetralin derivatives) and its successors, such as sertraline (B1200038). The experimental protocols and data presented herein are illustrative examples based on common practices in neuropharmacology research and should be interpreted as a general framework rather than specific findings for lometraline.

Introduction to Lometraline Hydrochloride

This compound is an aminotetralin derivative, initially developed by Pfizer.[1] It was first patented as a potential antipsychotic, tranquilizer, and antiparkinsonian agent.[1] Subsequent investigations explored its utility as an antidepressant and anxiolytic.[1][2] However, clinical studies revealed a lack of significant psychoactivity at the tested doses, leading to the suspension of its development.[1] Despite its own developmental halt, lometraline was a critical precursor in the chemical synthesis pathway that led to the discovery of tametraline, a potent norepinephrine-dopamine reuptake inhibitor, and subsequently the widely-used selective serotonin (B10506) reuptake inhibitor (SSRI), sertraline.[1]

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 8-chloro-5-methoxy-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride |

| Molecular Formula | C₁₃H₁₉Cl₂NO |

| Molar Mass | 276.20 g/mol |

| CAS Number | 34552-78-8 (hydrochloride) |

Putative Mechanism of Action and Key In Vitro Assays

The therapeutic hypothesis for lometraline centered on its potential interaction with monoamine neurotransmitter systems, a common mechanism for antidepressants. The in vitro evaluation of such compounds typically involves a tiered approach from receptor binding to functional cellular assays.

Radioligand binding assays are crucial for determining the affinity of a compound for specific receptors, transporters, and ion channels. For a compound like lometraline, with a structural lineage pointing towards monoamine targets, a standard screening panel would include:

-

Serotonin Transporter (SERT)

-

Norepinephrine Transporter (NET)

-

Dopamine Transporter (DAT)

-

Serotonin Receptors (e.g., 5-HT₁A, 5-HT₂A, 5-HT₂C)

-

Adrenergic Receptors (e.g., α₁, α₂, β)

-

Dopamine Receptors (e.g., D₁, D₂)

Experimental Protocol: Radioligand Binding Assay (Illustrative Example)

-

Preparation of Cell Membranes: Membranes are prepared from cells recombinantly expressing the target protein (e.g., HEK293 cells expressing human SERT) or from specific brain regions of rodents (e.g., rat striatum for DAT).

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) is prepared.

-

Incubation: Cell membranes, a specific radioligand (e.g., [³H]-citalopram for SERT), and varying concentrations of the test compound (this compound) are incubated in the assay buffer.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known inhibitor. Specific binding is calculated, and IC₅₀ values (the concentration of the drug that inhibits 50% of specific binding) are determined by non-linear regression analysis. Ki (inhibition constant) values are then calculated using the Cheng-Prusoff equation.

To assess the functional activity of a compound on monoamine transporters, in vitro reuptake assays are employed. These assays measure the ability of the test compound to inhibit the uptake of radiolabeled neurotransmitters into synaptosomes or cells expressing the specific transporter.

Experimental Protocol: Synaptosomal [³H]-Serotonin Reuptake Assay (Illustrative Example)

-

Synaptosome Preparation: Synaptosomes are prepared from specific brain regions (e.g., rat cortex or hippocampus) by homogenization and differential centrifugation.

-

Incubation: Synaptosomes are pre-incubated with various concentrations of this compound in a physiological buffer.

-

Uptake Initiation: [³H]-Serotonin is added to initiate the uptake process. The incubation is carried out at 37°C for a short period (e.g., 5-10 minutes).

-

Uptake Termination: The uptake is terminated by rapid filtration and washing with ice-cold buffer.

-

Quantification: The amount of [³H]-Serotonin taken up by the synaptosomes is quantified by liquid scintillation counting.

-

Data Analysis: IC₅₀ values are calculated by comparing the uptake in the presence of the test compound to the control uptake.

Illustrative Quantitative Data for Monoamine Transporter Inhibitors

The following table presents hypothetical IC₅₀ values to illustrate the type of data generated from such assays for a selective serotonin reuptake inhibitor, which sertraline (derived from the same chemical lineage as lometraline) is known to be.

| Compound | SERT IC₅₀ (nM) | NET IC₅₀ (nM) | DAT IC₅₀ (nM) |

| Sertraline (Example) | 0.5 - 2.0 | 50 - 100 | 20 - 50 |

| Hypothetical Lometraline | >1000 | >1000 | >1000 |

Note: The hypothetical data for lometraline reflects the reported lack of significant psychoactivity, suggesting it may have low affinity and potency at these primary antidepressant targets.

Downstream Signaling Pathways in Antidepressant Action

While direct interaction with monoamine transporters is the initial event, the therapeutic effects of antidepressants are believed to result from long-term neuroadaptive changes involving intracellular signaling cascades.[3][4] Chronic administration of antidepressants has been shown to modulate pathways involved in neurogenesis, synaptic plasticity, and cell survival.[4][5]

Increased synaptic serotonin can lead to the activation of G-protein coupled receptors, such as the 5-HT₄, 5-HT₆, and 5-HT₇ receptors, which are coupled to adenylyl cyclase. This activation increases intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates the cAMP response element-binding protein (CREB), a transcription factor that upregulates the expression of genes involved in neuroplasticity, including Brain-Derived Neurotrophic Factor (BDNF).

Caption: cAMP-PKA-CREB signaling pathway activated by antidepressants.

BDNF, once expressed, binds to its receptor, Tropomyosin receptor kinase B (TrkB). This binding leads to the autophosphorylation of the receptor and the activation of several downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway. This cascade is crucial for promoting neuronal survival, differentiation, and synaptic plasticity.[6]

Caption: BDNF-TrkB-MAPK/ERK signaling cascade in neuronal function.

Experimental Workflow for In Vitro Evaluation

The logical flow for assessing a novel psychoactive compound in vitro follows a screening and characterization funnel, moving from broad, high-throughput methods to more specific, functional assays.

Caption: General experimental workflow for in vitro drug evaluation.

Conclusion

While this compound's journey as a therapeutic agent was short-lived, its place in medicinal chemistry is significant as a stepping stone to the development of sertraline. The in vitro methodologies and signaling pathways discussed represent the standard investigative framework that would have been applied to lometraline and continues to be used for the discovery and characterization of novel CNS-active compounds. A comprehensive understanding of these in vitro techniques is essential for researchers and professionals in the field of drug development, providing the foundational data necessary to predict clinical efficacy and guide further preclinical and clinical investigation.

References

- 1. Lometraline - Wikipedia [en.wikipedia.org]

- 2. This compound | TargetMol [targetmol.com]

- 3. Mechanisms of action of antidepressants: from neurotransmitter systems to signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signaling pathways involved in antidepressant-induced cell proliferation and synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Signaling pathways underlying the pathophysiology and treatment of depression: novel mechanisms for rapid-acting agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Depression and treatment response: dynamic interplay of signaling pathways and altered neural processes - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Data on Lometraline Hydrochloride Remains Largely Undisclosed

Despite its role as a precursor in the developmental lineage of the widely-used antidepressant sertraline (B1200038), detailed preclinical research findings for lometraline (B1675045) hydrochloride are not extensively available in the public domain. Lometraline, also known by its developmental code name CP-14,368, was initially investigated by Pfizer for a range of potential applications including as an antipsychotic, tranquilizer, antiparkinsonian agent, and later as an antidepressant and anxiolytic. However, the compound's development was ultimately suspended following clinical studies that revealed a lack of psychoactivity at the doses administered.[1]

This early termination of development appears to have limited the publication of comprehensive preclinical data, which would typically include detailed in vitro and in vivo pharmacology, pharmacokinetics, and toxicology studies. As a result, a thorough in-depth technical guide or whitepaper with extensive quantitative data, detailed experimental protocols, and associated signaling pathways for lometraline hydrochloride cannot be constructed from publicly accessible information.

Historical Context and Chemical Lineage

Lometraline is an aminotetralin derivative.[1] Its exploration was a critical step in medicinal chemistry that eventually led to the discovery of more potent and selective compounds. Modifications to the lometraline structure resulted in tametraline, a potent norepinephrine (B1679862) and dopamine (B1211576) reuptake inhibitor, and subsequently to the discovery of sertraline, a highly successful selective serotonin (B10506) reuptake inhibitor (SSRI).[1]

The developmental path from lometraline to sertraline highlights a common workflow in drug discovery, where an initial lead compound undergoes structural modifications to optimize its pharmacological profile.

Lack of Quantitative Preclinical Data

A comprehensive search for preclinical data on this compound did not yield specific quantitative metrics necessary for a detailed technical analysis. Information that remains largely unavailable includes:

-

Receptor Binding Affinities: No specific Ki or IC50 values for lometraline at various neurotransmitter receptors and transporters (e.g., serotonin transporter, dopamine transporter, norepinephrine transporter) were found in the available literature.

-

Pharmacokinetic Profile: Key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME), including half-life, clearance rates, and bioavailability in preclinical animal models, are not publicly documented.

-

Toxicology Data: Acute and chronic toxicity studies, including LD50 values and detailed findings from safety pharmacology assessments, have not been published.

Due to the absence of this critical data, it is not possible to provide the requested structured tables summarizing quantitative data or to detail the specific experimental protocols that would have been used in the preclinical evaluation of this compound. The potential signaling pathways associated with lometraline can only be inferred from its successors like sertraline, but specific preclinical evidence for lometraline itself is lacking.

References

Lometraline Hydrochloride and Serotonin Reuptake Inhibition: A Technical Guide on its Core Mechanism and Chemical Legacy

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of lometraline (B1675045) hydrochloride and the fundamental mechanism of serotonin (B10506) reuptake inhibition. While lometraline hydrochloride itself did not advance to clinical use due to a lack of psychoactivity, its significance lies in its role as a chemical precursor to the potent selective serotonin reuptake inhibitor (SSRI), sertraline (B1200038). This document will detail the mechanism of action of serotonin reuptake inhibitors, utilizing sertraline as a primary exemplar due to the extensive availability of quantitative data. We will present comparative binding affinities for various SSRIs, outline detailed experimental protocols for assessing transporter binding and function, and visualize the core signaling pathways and experimental workflows.

Introduction: The Lometraline to Sertraline Developmental Trajectory

This compound, an aminotetralin derivative, was initially investigated for its potential as an antipsychotic and later as an antidepressant and anxiolytic agent.[1] However, clinical studies revealed a lack of significant psychoactivity at the doses administered, leading to the suspension of its development.[1]

Despite its clinical outcome, the chemical scaffold of lometraline proved to be a critical stepping stone in psychopharmacology. Further structural modifications of lometraline led to the synthesis of tametraline, a norepinephrine-dopamine reuptake inhibitor (NDRI), and subsequently to the development of sertraline, a potent and highly selective serotonin reuptake inhibitor (SSRI).[1][2] Sertraline has since become a widely prescribed medication for the treatment of major depressive disorder, anxiety disorders, and other psychiatric conditions.[3]

This guide will therefore focus on the well-characterized mechanism of serotonin reuptake inhibition, with a particular emphasis on sertraline, to illuminate the therapeutic target that was ultimately and successfully pursued from the chemical lineage of lometraline.

Chemical Structures:

-

Lometraline: 8-chloro-5-methoxy-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine[4][5]

-

Sertraline: (1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine[6][7]

The Serotonin Transporter (SERT) and the Mechanism of Reuptake Inhibition

The serotonin transporter (SERT) is a transmembrane protein responsible for the reuptake of serotonin (5-hydroxytryptamine; 5-HT) from the synaptic cleft into the presynaptic neuron.[8] This process terminates serotonergic signaling. SSRIs, such as sertraline, act by binding to the SERT, which blocks the reuptake of serotonin.[3] This leads to an increased concentration of serotonin in the synaptic cleft, thereby enhancing and prolonging its neurotransmission.[3]

Signaling Pathway of Serotonin Reuptake

The following diagram illustrates the normal physiological process of serotonin release, signaling, and reuptake, and the mechanism by which SSRIs interfere with this process.

Quantitative Data: Binding Affinities of SSRIs

The potency of an SSRI is often quantified by its binding affinity for the serotonin transporter (SERT), as well as its selectivity for SERT over other monoamine transporters, such as the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT). This is typically expressed as the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity.

| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | SERT/NET Selectivity | SERT/DAT Selectivity |

| Sertraline | 0.26 | 25 | 25 | ~96 | ~96 |

| Paroxetine | 0.1 | 130 | 260 | ~1300 | ~2600 |

| Fluoxetine | 1.0 | 240 | 940 | ~240 | ~940 |

| Citalopram | 1.1 | >10,000 | >10,000 | >9000 | >9000 |

| Fluvoxamine | 4.0 | 429 | 4700 | ~107 | ~1175 |

Note: Data compiled from various sources.[8][9] Absolute values may vary between studies depending on experimental conditions.

Experimental Protocols

The characterization of serotonin reuptake inhibitors involves several key in vitro assays to determine their binding affinity and functional potency.

Radioligand Binding Assay for SERT Affinity

This assay measures the affinity of a test compound for SERT by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for the transporter.

Objective: To determine the inhibition constant (Ki) of a test compound for SERT.

Materials:

-

Source of SERT: Human platelet membranes or membranes from cells expressing recombinant human SERT.

-

Radioligand: [³H]-citalopram or another high-affinity SERT ligand.

-

Test compound (e.g., sertraline).

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Wash buffer: Cold assay buffer.

-

Glass fiber filters.

-

Scintillation counter.

Protocol:

-

Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Filtration: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters. The membranes with bound radioligand are trapped on the filter.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and quantify the amount of radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand binding against the log concentration of the test compound to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Serotonin Reuptake Assay in Synaptosomes

This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled serotonin into synaptosomes, which are resealed nerve terminals containing functional transporters.

Objective: To determine the potency (IC50) of a test compound to inhibit serotonin uptake.

Materials:

-

Synaptosomes: Prepared from rodent brain tissue (e.g., cortex or striatum).[10]

-

Radiolabeled serotonin: [³H]-5-HT.

-

Test compound.

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Scintillation counter.

Protocol:

-

Preparation: Isolate synaptosomes from brain tissue by homogenization and differential centrifugation.[11]

-

Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test compound.

-

Initiation of Uptake: Add a fixed concentration of [³H]-5-HT to initiate the uptake process.

-

Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Termination of Uptake: Stop the uptake by rapid filtration and washing with ice-cold buffer.

-

Lysis and Quantification: Lyse the synaptosomes and measure the amount of [³H]-5-HT taken up using a scintillation counter.

-

Data Analysis: Determine the IC50 value by plotting the percentage inhibition of serotonin uptake against the log concentration of the test compound.

Experimental Workflow Diagram

The following diagram outlines the general workflow for a radioligand binding assay.

References

- 1. Lometraline - Wikipedia [en.wikipedia.org]

- 2. Tametraline | 52795-02-5 | Benchchem [benchchem.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. medkoo.com [medkoo.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Sertraline Hydrochloride | C17H18Cl3N | CID 63009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Sertraline | C17H17Cl2N | CID 68617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. droracle.ai [droracle.ai]

- 10. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Lometraline Hydrochloride: A Legacy of Serendipity in Antidepressant Development

An In-depth Technical Guide on the Hypothesized Therapeutic Targets of a Foundational Aminotetralin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lometraline (B1675045) hydrochloride, a compound initially explored for a range of neuropsychiatric indications, ultimately did not demonstrate significant clinical psychoactivity, leading to the discontinuation of its development. However, its chemical scaffold proved to be a critical stepping stone in the discovery of more potent and selective monoamine reuptake inhibitors. This technical guide provides an in-depth analysis of the potential, albeit unconfirmed, therapeutic targets of lometraline by examining its chemical lineage and the well-characterized pharmacology of its successful derivatives, tametraline (B1329939) and the blockbuster antidepressant, sertraline (B1200038). While direct quantitative data for lometraline is scarce, this document aggregates the available information on its successors to infer its likely mechanism of action. Furthermore, it outlines the standard experimental protocols used to characterize compounds of this class and visualizes the key chemical and mechanistic pathways.

Introduction: The Chemical Lineage of Lometraline

Lometraline (CP-14,368) is an aminotetralin derivative that was originally investigated by Pfizer for its potential as an antipsychotic, tranquilizer, and antiparkinsonian agent. Subsequent explorations into its utility as an antidepressant or anxiolytic in clinical studies did not reveal significant psychoactive effects at the doses administered, leading to the cessation of its development.

Despite its lack of clinical efficacy, the chemical structure of lometraline served as a crucial template for further medicinal chemistry efforts. These efforts led to the synthesis of tametraline (CP-24,441), a potent norepinephrine-dopamine reuptake inhibitor (NDRI), and subsequently, the highly successful selective serotonin (B10506) reuptake inhibitor (SSRI), sertraline (Zoloft®).[1] Therefore, the potential therapeutic targets of lometraline are best understood through the lens of its more pharmacologically active and clinically successful derivatives.

Hypothesized Therapeutic Target: Monoamine Transporters

Based on the pharmacological profiles of its derivatives, it is highly probable that lometraline interacts with monoamine transporters, albeit with low potency, which would account for its lack of observed psychoactivity. The primary monoamine transporters of interest are:

-

Serotonin Transporter (SERT): Responsible for the reuptake of serotonin from the synaptic cleft.

-

Norepinephrine (B1679862) Transporter (NET): Responsible for the reuptake of norepinephrine.

-

Dopamine (B1211576) Transporter (DAT): Responsible for the reuptake of dopamine.

Inhibition of these transporters increases the extracellular concentration of their respective neurotransmitters, thereby enhancing neurotransmission. This is a well-established mechanism for the therapeutic action of many antidepressants.

Quantitative Data: A Comparative Analysis of Lometraline's Derivatives

While specific binding affinities (Ki values) for lometraline are not available in the public domain, a comparative analysis of tametraline and sertraline provides insight into the structure-activity relationships within this chemical class and underscores the likely, though weak, targets of lometraline.

| Compound | Primary Mechanism | SERT Ki (nM) | DAT Ki (nM) | NET Ki (nM) | Selectivity |

| Lometraline Hydrochloride | Unknown (Hypothesized weak monoamine reuptake inhibitor) | Data not available | Data not available | Data not available | Data not available |

| Tametraline | Norepinephrine-Dopamine Reuptake Inhibitor (NDRI) | Data not available | Potent Inhibitor | Potent Inhibitor | Preferential for NET and DAT |

| Sertraline | Selective Serotonin Reuptake Inhibitor (SSRI) | 0.29 | 25 | 420 | ~86-fold for SERT over DAT |

Note: Ki values represent the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity. Data for sertraline is from Tatsumi et al. (1997).[2] Qualitative data for tametraline indicates it is a potent inhibitor of norepinephrine and dopamine uptake.[1][3][4]

The dramatic shift in selectivity from tametraline (an NDRI) to sertraline (an SSRI) was achieved through the addition of 3,4-dichloro substituents to the phenyl ring. This modification significantly enhanced affinity for SERT while reducing affinity for DAT and NET.

Inferred Mechanism of Action of Lometraline

Given its structural similarity to tametraline and sertraline, lometraline likely acts as a weak inhibitor of one or more of the monoamine transporters. The lack of clinical efficacy suggests that its binding affinity for these transporters is not potent enough to elicit a significant therapeutic response at tolerated doses.

Experimental Protocols for Target Identification and Characterization

The following are generalized experimental protocols typically employed to determine the binding affinity and functional activity of compounds at monoamine transporters. While specific protocols for lometraline are not published, these methods would have been foundational in the characterization of its derivatives.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for a specific monoamine transporter.

Methodology:

-

Membrane Preparation: Cell lines stably expressing the human serotonin (hSERT), norepinephrine (hNET), or dopamine (hDAT) transporter are cultured and harvested. The cell membranes are isolated through centrifugation and homogenization.

-

Assay Conditions: A specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for hNET, [³H]WIN 35,428 for hDAT) is incubated with the prepared membranes in the presence of varying concentrations of the unlabeled test compound (e.g., lometraline derivative).

-

Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Uptake Assays

Objective: To measure the functional inhibition of monoamine reuptake by a test compound.

Methodology:

-

Synaptosome Preparation: Synaptosomes (resealed nerve terminals) are prepared from specific brain regions of rodents (e.g., striatum for DAT, cortex for SERT and NET) by homogenization and differential centrifugation.

-

Uptake Assay: Synaptosomes are incubated with a radiolabeled monoamine (e.g., [³H]serotonin, [³H]norepinephrine, or [³H]dopamine) in the presence of varying concentrations of the test compound.

-

Incubation and Termination: The uptake reaction is allowed to proceed for a short period at a physiological temperature and is then terminated by rapid filtration or by adding an ice-cold stop buffer.

-

Quantification: The amount of radioactivity accumulated within the synaptosomes is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the monoamine uptake (IC50) is calculated.

Conclusion

This compound stands as a testament to the often-serendipitous nature of drug discovery. While it failed to demonstrate therapeutic efficacy, its chemical backbone provided the foundational blueprint for the development of tametraline and, ultimately, the clinically vital antidepressant, sertraline. The potential therapeutic targets of lometraline are inferred to be the monoamine transporters—SERT, NET, and DAT. However, its interaction with these transporters is likely of low affinity, which explains its lack of clinical psychoactivity. The study of lometraline and its derivatives highlights the profound impact that subtle chemical modifications can have on pharmacological potency and selectivity, offering valuable lessons for contemporary drug development professionals in the ongoing quest for novel and improved neuropsychiatric therapeutics.

References

lometraline hydrochloride molecular formula and weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lometraline (B1675045) hydrochloride is an aminotetralin derivative that was initially investigated for its potential as an antipsychotic, tranquilizer, and antiparkinsonian agent.[1] Subsequent research explored its utility as an antidepressant and anxiolytic.[1][2][3] While the clinical development of lometraline hydrochloride was suspended due to a lack of psychoactivity at the doses studied, its chemical structure and lineage are noteworthy.[1] It is a precursor in the developmental pathway that led to the discovery of tametraline, a potent norepinephrine-dopamine reuptake inhibitor, and subsequently the widely-used selective serotonin (B10506) reuptake inhibitor (SSRI), sertraline.[1] This technical guide provides a concise overview of the known molecular properties of this compound and explores the broader context of its chemical class.

Molecular and Physical Data

The fundamental molecular and physical properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₁₃H₁₉Cl₂NO[4][5] or C₁₃H₁₈ClNO·HCl[6] |

| Molecular Weight | 276.20 g/mol [4][5] |

| Appearance | Solid powder[5] |

| Synonyms | Lometraline HCl, CP 14,368-1[5] |

| IUPAC Name | 8-chloro-5-methoxy-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride |

Pharmacological Context and Potential Mechanisms of Action

As an aminotetralin derivative, the pharmacological activity of this compound is presumed to be mediated through its interaction with monoamine neurotransmitter systems. While specific data for lometraline is scarce, the activities of related compounds, such as sertraline, suggest potential interactions with serotonin, dopamine (B1211576), and norepinephrine (B1679862) transporters. The general mechanism for this class of compounds involves the inhibition of neurotransmitter reuptake, leading to increased synaptic concentrations of these neurotransmitters.

Potential Signaling Pathways

The signaling pathways affected by aminotetralin derivatives are complex and integral to neuronal function. A generalized representation of a potential signaling pathway influenced by a monoamine reuptake inhibitor is depicted below.

Caption: Hypothesized mechanism of action for Lometraline HCl.

Experimental Protocols

Synthesis and Characterization

The synthesis of aminotetralin derivatives typically involves multi-step organic chemistry procedures. Characterization of the final compound would be essential to confirm its identity and purity.

Experimental Workflow for Synthesis and Characterization:

Caption: General experimental workflow for synthesis and characterization.

In Vitro Pharmacological Profiling

To determine the biological activity of this compound, a series of in vitro assays would be necessary. These assays would aim to identify the compound's binding affinity and functional activity at various neurotransmitter transporters and receptors.

Key In Vitro Assays:

-

Radioligand Binding Assays: To determine the binding affinity (Ki) of this compound for serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters, as well as a panel of other receptors to assess selectivity.

-

Neurotransmitter Uptake Assays: To measure the functional inhibition of neurotransmitter reuptake in synaptosomes or cell lines expressing the respective transporters. This would determine the IC₅₀ values.

-

Receptor Functional Assays: To evaluate agonist or antagonist activity at key G-protein coupled receptors (GPCRs) and ion channels.

Conclusion

This compound remains a compound of interest primarily from a historical and medicinal chemistry perspective, as a stepping stone in the development of more successful therapeutics like sertraline. While its own clinical development was halted, the study of its properties and the broader class of aminotetralin derivatives continues to inform the design of novel central nervous system agents. Further research into the specific interactions of lometraline and its analogs could still yield valuable insights into the structure-activity relationships governing monoamine transporter inhibition.

References

- 1. Lometraline - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. Molecular and Behavioral Pharmacology of Novel 2-Aminotetralin Derivatives Targeting Serotonin G Protein-Coupled Receptors - ProQuest [proquest.com]

- 5. 1-Aminotetralin - Wikipedia [en.wikipedia.org]

- 6. 5,7-Dihydroxy-2-aminotetralin derivatives: synthesis and assessment of dopaminergic and adrenergic actions - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Lometraline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lometraline (B1675045) is an aminotetralin derivative, initially investigated for its potential as an antipsychotic, tranquilizer, and antiparkinsonian agent, and later as an antidepressant and anxiolytic.[1] Although its clinical development was suspended, its chemical structure is noteworthy as it led to the discovery of tametraline (B1329939) and subsequently the widely-used antidepressant, sertraline.[1] This document provides a detailed, plausible synthetic protocol for lometraline hydrochloride, based on established methodologies for related aminotetralin compounds. The protocol is intended for research and development purposes.

Overview of the Synthetic Strategy

The proposed synthesis of this compound commences with the Friedel-Crafts acylation of 1-methoxy-5-chloronaphthalene, followed by a series of transformations including reduction, dehydration, and reductive amination to install the dimethylamino group, and finally, conversion to the hydrochloride salt. This multi-step synthesis is designed to be robust and scalable for laboratory settings.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates.

Synthesis of 4-(8-chloro-5-methoxy-1-naphthalenyl)-4-oxobutanoic acid (Step 1)

-

To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in anhydrous dichloromethane (B109758) (DCM) at 0 °C, add succinic anhydride (B1165640) portion-wise, ensuring the temperature does not exceed 5 °C.

-

Add a solution of 1-chloro-4-methoxynaphthalene (B82660) in anhydrous DCM dropwise to the reaction mixture over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

The reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

-

The resulting mixture is stirred for 1 hour, and the organic layer is separated.

-

The aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

-

The crude product is purified by recrystallization from ethanol.

Synthesis of 8-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one (B2514784) (Step 2)

-

The product from Step 1 is subjected to a Clemmensen reduction using amalgamated zinc and concentrated hydrochloric acid in toluene.

-

The reaction mixture is heated to reflux for 8 hours.

-

After cooling, the organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure.

-

The resulting crude 4-(8-chloro-5-methoxynaphthalen-1-yl)butanoic acid is then cyclized using polyphosphoric acid at 100 °C for 1 hour.

-

The reaction is quenched by pouring the mixture onto ice. The resulting solid is filtered, washed with water, and dried.

Synthesis of 8-chloro-5-methoxy-N,N-dimethyl-1,2,3,4-tetrahydro-1-naphthalenamine (Lometraline) (Step 3)

-

The tetralone from Step 2 is dissolved in methanol (B129727), and a solution of dimethylamine (B145610) (40% in water) is added, followed by the addition of sodium cyanoborohydride (NaBH₃CN) in portions.

-

The reaction is stirred at room temperature for 24 hours.

-

The methanol is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give crude lometraline.

-

The crude product is purified by column chromatography on silica gel.

Synthesis of this compound (Step 4)

-

The purified lometraline base is dissolved in anhydrous diethyl ether.

-

A solution of hydrogen chloride in diethyl ether (2 M) is added dropwise with stirring until precipitation is complete.

-

The resulting white solid is filtered, washed with cold diethyl ether, and dried under vacuum to yield this compound.

Quantitative Data Summary

The following table summarizes the expected yields and key parameters for the synthesis of this compound. These values are hypothetical and based on typical yields for analogous reactions.

| Step | Reaction | Starting Materials | Key Reagents | Temperature (°C) | Time (h) | Expected Yield (%) |

| 1 | Friedel-Crafts Acylation | 1-chloro-4-methoxynaphthalene, Succinic anhydride | AlCl₃ | 0 to RT | 12 | 75-85 |

| 2 | Clemmensen Reduction & Cyclization | Product of Step 1 | Zn(Hg), HCl, PPA | Reflux / 100 | 8 / 1 | 60-70 |

| 3 | Reductive Amination | Product of Step 2, Dimethylamine | NaBH₃CN | RT | 24 | 50-65 |

| 4 | Salt Formation | Lometraline base | HCl in Et₂O | 0 | 1 | 90-98 |

Visualized Synthesis Workflow

The following diagram illustrates the synthetic pathway for this compound.

Caption: Synthetic pathway for this compound.

Disclaimer: This document provides a hypothetical synthesis protocol for this compound for research purposes only. The procedures have not been validated and should be performed by qualified personnel in a properly equipped laboratory. All necessary safety precautions should be taken. This product is for research use only, not for human or veterinary use.[2][3]

References

Application Notes & Protocols: Quantification of Lometraline Hydrochloride

To Researchers, Scientists, and Drug Development Professionals,

Our comprehensive search for validated analytical methods for the quantification of lometraline (B1675045) hydrochloride has revealed a significant scarcity of publicly available, detailed protocols and quantitative data. Lometraline, a potential antidepressant and anxiolytic agent, did not advance to widespread clinical use, which has resulted in limited published analytical methodologies.

However, recognizing the need for robust analytical techniques for related compounds, we have compiled detailed Application Notes and Protocols for the quantification of Sertraline Hydrochloride , a structurally related and widely used antidepressant. The methods presented here are based on established and validated techniques and can serve as a strong foundation for the development of analytical protocols for new chemical entities like lometraline.

I. High-Performance Liquid Chromatography (HPLC) Method for Sertraline Hydrochloride Quantification

This section details a reversed-phase HPLC (RP-HPLC) method for the accurate and precise quantification of Sertraline Hydrochloride in pharmaceutical dosage forms.

Experimental Protocol

1. Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.

2. Chromatographic Conditions:

-

Column: C18 column (250 x 4.6 mm, 5 µm)

-

Mobile Phase: A mixture of Buffer (Monobasic Potassium Phosphate, pH 4.0), Acetonitrile, and Methanol in a ratio of 50:25:25 (v/v/v)[1]

-

Flow Rate: 2.0 mL/min[1]

-

Detection Wavelength: 254 nm[1]

-

Injection Volume: 10 µL[1]

-

Column Temperature: Ambient

3. Standard Solution Preparation:

-

Accurately weigh and dissolve an appropriate amount of Sertraline Hydrochloride reference standard in the mobile phase to obtain a stock solution.

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 25 to 75 ppm[1].

4. Sample Preparation (for Tablets):

-

Weigh and finely powder not fewer than 20 tablets.

-

Transfer a quantity of the powder equivalent to a specific amount of Sertraline Hydrochloride into a volumetric flask.

-

Add a portion of the mobile phase and sonicate for 10 minutes to ensure complete dissolution of the drug[1].

-

Dilute to volume with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm nylon filter before injection[1].

5. Analysis Procedure:

-

Inject the standard solutions and the sample solution into the chromatograph.

-

Record the chromatograms and measure the peak area for the analyte.

-

The retention time for Sertraline Hydrochloride is approximately 10.4 ± 0.2 minutes under these conditions[1].

Data Presentation: Method Validation Parameters

The following table summarizes the quantitative data from the validation of the HPLC method, performed according to ICH guidelines.

| Validation Parameter | Result |

| Linearity Range | 25 - 75 ppm[1] |

| Correlation Coefficient (r²) | 0.9998[1] |

| Accuracy (% Recovery) | 99.1% - 100.2%[1] |

| Precision (%RSD) | < 2%[1] |

| Specificity | No interference from mobile phase or diluent at the drug's retention time[1] |

Experimental Workflow Diagram

Caption: Workflow for Sertraline HCl quantification by HPLC.

II. UV-Visible Spectrophotometry for Sertraline Hydrochloride Quantification

This section outlines a simple and cost-effective UV-Visible spectrophotometric method for the estimation of Sertraline Hydrochloride in bulk and pharmaceutical dosage forms.

Experimental Protocol

1. Instrumentation:

-

UV-Visible Spectrophotometer with 1 cm quartz cuvettes.

2. Method Parameters:

3. Standard Solution Preparation:

-

Accurately weigh 10 mg of Sertraline Hydrochloride reference standard and transfer it to a 100 mL volumetric flask.